molecular formula C21H27N3O8S2 B1662410 Mmp inhibitor II CAS No. 203915-59-7

Mmp inhibitor II

カタログ番号 B1662410
CAS番号: 203915-59-7
分子量: 513.6 g/mol
InChIキー: MCSWSPNUKWMZHM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Matrix metalloproteinases (MMPs) are a group of proteolytic enzymes that can degrade a wide range of proteins in the extracellular matrix (ECM). MMPs can be categorized into six groups based on their substrate specificity and structural differences: collagenases, gelatinases, stromelysins, matrilysins, metalloelastase, and membrane-type MMPs . MMP inhibitor II, also referenced under CAS 203915-59-7, controls the biological activity of MMP . This small molecule/inhibitor is primarily used for Protease Inhibitors applications .


Synthesis Analysis

The first generations of broad-spectrum MMP inhibitors displayed effective inhibitory activities but failed in clinical trials due to poor selectivity . Thanks to the evolution of X-ray crystallography, NMR analysis, and homology modeling studies, it has been possible to characterize the active sites of various MMPs and, consequently, to develop more selective, second-generation MMP inhibitors .


Molecular Structure Analysis

MMPs are recognized as metalloproteinases because they require either zinc and calcium to perform their functions . The catalytic activity of MMPs was first identified in 1962 as collagen proteolytic enzymes . In humans, 23 structurally related MMPs are known . Members of this family belong to the metzincin superfamily of proteases that can mainly degrade or cleave many components of the extra-cellular matrix (ECM) during tissue remodeling .


Chemical Reactions Analysis

MMPs play a critical role in remodeling of the ECM by proteolytic degradation of ECM components, activation of cell surface proteins, and shedding of membrane-bound receptor molecules . They regulate activity of other proteinases, growth factors, chemokines, and cell receptors, and mediate several biological activities such as cell migration, differentiation, proliferation, and survival .

科学的研究の応用

Cancer Treatment

  • Scientific Field : Oncology
  • Application Summary : Matrix metalloproteinases (MMPs) play a significant role in cancer pathogenesis and progression. MMP-9, in particular, is involved in extracellular matrix (ECM) remodeling, which is crucial for each stage of cancer development . Therefore, the design and synthesis of MMP-9 inhibitors, such as Mmp inhibitor II, is a potentially attractive research area .
  • Methods of Application : The application of Mmp inhibitor II in this field involves the design and synthesis of the inhibitor, followed by its application in cancer treatment research . Unfortunately, to date, there is no effective MMP-9 inhibitor that passes the clinical trials and is approved by the FDA .
  • Results or Outcomes : While there are no clinical trial-approved MMP-9 inhibitors yet, the research in this area is ongoing, and the development of such inhibitors could potentially have significant impacts on cancer treatment .

Tumor Immune Surveillance

  • Scientific Field : Immunology
  • Application Summary : Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are highly associated with the microenvironment of tumors and immune cells . The small-molecule MMP2/MMP9 inhibitor SB-3CT has been shown to modulate tumor immune surveillance by regulating PD-L1 .
  • Methods of Application : The study involved integrative analysis to explore the expression landscape of the MMP family and its association with immune features across multiple cancer types . The study also used in vitro assays to examine the regulating roles of SB-3CT on PD-L1 .
  • Results or Outcomes : The study demonstrated a strong association between MMP2/9 and immune features . It was found that inhibition of MMP2/9 by SB-3CT significantly reduced the tumor burden and improved survival time by promoting anti-tumor immunity . SB-3CT treatment significantly diminished both mRNA and protein levels of PD-L1 in cancer cells .

Protease Inhibitors Applications

  • Scientific Field : Biochemistry
  • Application Summary : Mmp inhibitor II is primarily used for Protease Inhibitors applications . Protease inhibitors are substances that inhibit the actions of proteases (enzymes that break down proteins and peptides). The inhibition of proteases can be beneficial in conditions where proteases are overactive, such as in HIV/AIDS, Hepatitis C, and some cancers .
  • Methods of Application : The inhibitor is applied in a variety of experimental settings to study the effects of protease inhibition . The specific methods of application can vary depending on the experimental design and the type of protease being studied .
  • Results or Outcomes : The outcomes of these studies can provide valuable insights into the roles of proteases in various biological processes and diseases .

Anticancer Drug Target

  • Scientific Field : Pharmacology
  • Application Summary : MMP-2 has been validated as an anticancer drug target in some aggressive tumors, while MMP-9 inhibition may have value in treating patients with early stage cancers .
  • Methods of Application : The inhibitor is used in preclinical and clinical studies to evaluate its efficacy and safety as a potential anticancer drug .
  • Results or Outcomes : The outcomes of these studies can provide valuable insights into the potential of Mmp inhibitor II as a therapeutic agent in cancer treatment .

Chronic Degenerative Diseases

  • Scientific Field : Pathology
  • Application Summary : The abnormal degradation of the extracellular matrix (ECM), which can be caused by altered expression of MMPs, is the initial cause of the development of chronic degenerative diseases . Therefore, inhibitors like Mmp inhibitor II could potentially be used to treat these diseases .
  • Methods of Application : The inhibitor could be applied in experimental settings to study its effects on the progression of chronic degenerative diseases . The specific methods of application would depend on the disease being studied .
  • Results or Outcomes : The outcomes of these studies could provide valuable insights into the roles of MMPs in the development of chronic degenerative diseases and the potential therapeutic benefits of Mmp inhibitor II .

Vascular Complications from Diabetes

  • Scientific Field : Endocrinology
  • Application Summary : The abnormal degradation of the ECM, which can be caused by altered expression of MMPs, is associated with vascular complications generated by diabetes . Therefore, inhibitors like Mmp inhibitor II could potentially be used to treat these complications .
  • Methods of Application : The inhibitor could be applied in experimental settings to study its effects on the progression of vascular complications from diabetes . The specific methods of application would depend on the specific complications being studied .
  • Results or Outcomes : The outcomes of these studies could provide valuable insights into the roles of MMPs in the development of vascular complications from diabetes and the potential therapeutic benefits of Mmp inhibitor II .

Safety And Hazards

Most MMP inhibitors have broad-spectrum actions on multiple MMPs and could cause undesirable musculoskeletal side effects . MMP inhibitor II is a small molecule/inhibitor primarily used for Protease Inhibitors applications . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

The first generations of broad-spectrum MMP inhibitors displayed effective inhibitory activities but failed in clinical trials due to poor selectivity . Thanks to the evolution of X-ray crystallography, NMR analysis, and homology modeling studies, it has been possible to characterize the active sites of various MMPs and, consequently, to develop more selective, second-generation MMP inhibitors . Improved methods for high throughput screening and drug design have led to identification of compounds exhibiting high potency, binding affinity, and favorable pharmacokinetic profiles . Current research into MMP inhibitors employs innovative approaches for drug delivery methods and allosteric inhibitors . The “window of opportunity” for MMP inhibitor application in cancer is often in premetastatic disease . In the future, MMP inhibitors may need to be considered in metastasis prevention trials .

特性

IUPAC Name

N-hydroxy-1,3-bis[(4-methoxyphenyl)sulfonyl]-5,5-dimethyl-1,3-diazinane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O8S2/c1-21(2)13-23(33(27,28)17-9-5-15(31-3)6-10-17)20(19(25)22-26)24(14-21)34(29,30)18-11-7-16(32-4)8-12-18/h5-12,20,26H,13-14H2,1-4H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSWSPNUKWMZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(N(C1)S(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NO)S(=O)(=O)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174336
Record name 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mmp inhibitor II

CAS RN

203915-59-7
Record name 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203915597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mmp inhibitor II
Reactant of Route 2
Mmp inhibitor II
Reactant of Route 3
Reactant of Route 3
Mmp inhibitor II
Reactant of Route 4
Mmp inhibitor II
Reactant of Route 5
Mmp inhibitor II
Reactant of Route 6
Mmp inhibitor II

Citations

For This Compound
139
Citations
A Ikari, T Sato, R Watanabe, Y Yamazaki… - Biochimica et Biophysica …, 2012 - Elsevier
… We examined the effect of MMP inhibitor II, an inhibitor of MMP-1, -3, -7 and ‐9, and MMP-2 … by MMP inhibitor II, but not by MMP-2 inhibitor I. Similarly, MMP inhibitor II decreased claudin-…
Number of citations: 99 www.sciencedirect.com
T Nishimura, K Nakamura, Y Kishioka… - Journal of muscle …, 2008 - Springer
… Both MMP inhibitors used in this study inhibit more than one MMP; MMP inhibitor II inhibits MMP-1, 3, 7, and 9, whereas GM6001 inhibits MMP-1, 2, 3, 8, and 9. Next, we investigated the …
Number of citations: 79 link.springer.com
P Chen, R Selegård, D Aili, B Liedberg - Nanoscale, 2013 - pubs.rsc.org
… IC 50 of the MMP inhibitor II to MMP-7 is 30 nM. Moreover, no particle aggregation can be seen upon addition of MMP-2, as expected since it has no reported activity on the peptide …
Number of citations: 83 pubs.rsc.org
Y Meng, L Graves, TV Do, J So, DA Fishman - Gynecologic oncology, 2004 - Elsevier
… and MMP inhibitor II. GM6001 at 30 nM completely inhibits MMP-1, MMP-2, MMP-3, MMP-8, and MMP-9. MMP inhibitor II at … The combination of MMP inhibitor II and GM6001, however, …
Number of citations: 27 www.sciencedirect.com
S Choi, H Nagar, JW Lee, S Kim, I Lee, S Piao… - Biomedicines, 2022 - mdpi.com
… In this study, we demonstrated that silencing of MMP7 with an MMP inhibitor (MMP inhibitor II) significantly attenuated SDC2 level (Figure 2e). This finding suggests that downregulation …
Number of citations: 1 www.mdpi.com
RJ Tan, Y Li, BM Rush, DM Cerqueira, D Zhou, H Fu… - JCI insight, 2019 - ncbi.nlm.nih.gov
… Degradation also occurred when nephrin was immunoprecipitated from cell lysates and subsequently exposed to MMP-7, and this was blocked effectively by MMP Inhibitor II (Figure 8C)…
Number of citations: 35 www.ncbi.nlm.nih.gov
MM Thwin, E Douni, P Arjunan… - Arthritis …, 2009 - arthritis-research.biomedcentral.com
… Elevated sPLA 2 production was significantly suppressed more by PIP-18 (***P < 0.001) than LY315920 (**P < 0.01), while MMP inhibitor II was the least (*P < 0.05) effective (Figure 1a)…
SH Lee, GS Seo, XY Jin, G Ko, DH Sohn - Life sciences, 2007 - Elsevier
… LY294002 (10 or 20 μM), or broad-spectrum MMP inhibitor II (50 or 100 nM) for 1 h and then … Cells were pretreated with four different concentrations of MMP inhibitor II (0.05–10 μM) for …
Number of citations: 34 www.sciencedirect.com
T Yu, Y Wu, JI Helman, Y Wen, C Wang, L Li - Molecular cancer research, 2011 - AACR
The increased migration and invasion of oral squamous cell carcinoma cells are key events in the development of metastasis to the lymph nodes and distant organs. Although the …
Number of citations: 151 aacrjournals.org
J Westling, A Fosang, VP Thompson… - TRANSACTIONS OF THE …, 2002 - ors.org
… Inhibition studies using MMP inhibitor II, TIMP-1 and TIMP-2 reveal that these inhibitors do not prevent the generation of G1-VDIPEN by rADAMTS4 even at concentrations known to …
Number of citations: 0 www.ors.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。